

# N-Desmethyl Diltiazem Hydrochloride: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *N-Desmethyl diltiazem hydrochloride*

Cat. No.: *B12308584*

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This technical guide provides an in-depth overview of **N-Desmethyl diltiazem hydrochloride**, a primary active metabolite of the widely prescribed calcium channel blocker, diltiazem. This document consolidates essential chemical data, metabolic pathways, and analytical methodologies relevant to its study and application in pharmaceutical research and development.

## Core Chemical and Physical Data

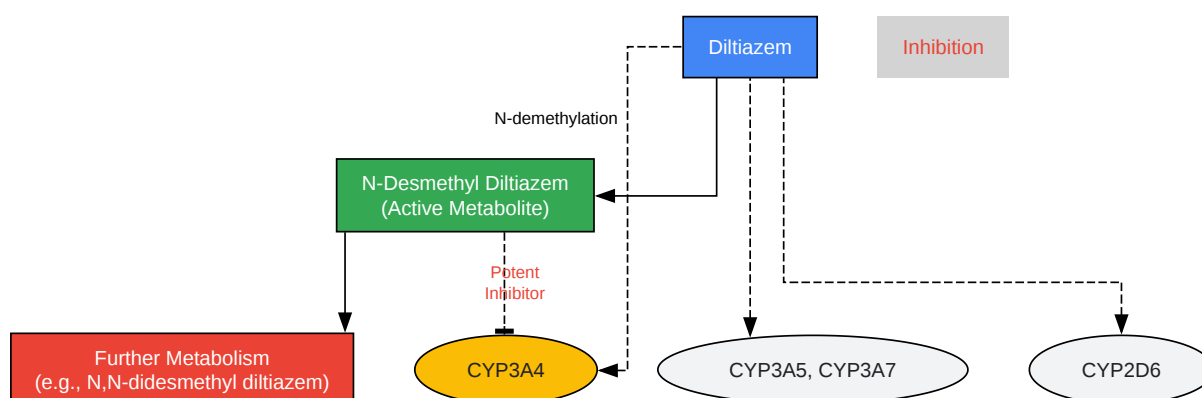
**N-Desmethyl diltiazem hydrochloride** is a critical compound for understanding the overall pharmacological profile of diltiazem. Its formation and subsequent effects are of significant interest in drug metabolism and safety studies.

Parameter	Value	Reference(s)
CAS Number	130606-60-9	[1][2][3][4]
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub> S·HCl	[1][2][3][4]
Molecular Weight	436.95 g/mol	[1][3][5]
Alternate Names	N-Desmethyldiltiazem, N-Monodesmethyldiltiazem, Diltiazem Impurity D	[4][6]

## Metabolic Signaling Pathway

N-Desmethyl diltiazem is formed from its parent drug, diltiazem, primarily through oxidative metabolism in the liver. This biotransformation is predominantly mediated by the cytochrome P450 enzyme system.

The metabolic conversion of diltiazem to N-Desmethyl diltiazem is a crucial step in its clearance and contributes to the overall therapeutic and potential toxicological effects. Diltiazem itself is a known inhibitor of CYP3A4, which can lead to drug-drug interactions.[7] The N-demethylated metabolites, including N-Desmethyl diltiazem, have been shown to be even more potent inhibitors of CYP3A4, suggesting a potential for auto-inhibition of diltiazem metabolism during prolonged therapy.[2]



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Metabolic Pathway of Diltiazem to N-Desmethyl Diltiazem.

## Pharmacological Activity

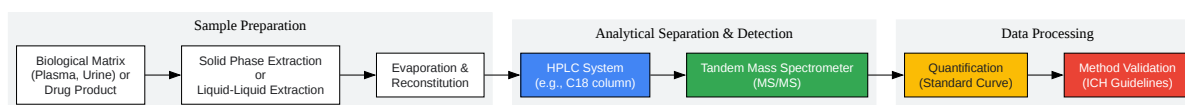
N-Desmethyl diltiazem is not an inert byproduct; it is an active metabolite that retains calcium channel blocking activity.[8] It contributes to the overall pharmacological effect of diltiazem. Diltiazem and its metabolites, including N-Desmethyl diltiazem, exert their effects by inhibiting

the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation, reduced heart rate, and decreased myocardial contractility.[7][9]

## Experimental Protocols & Analytical Methodologies

The quantification of N-Desmethyl diltiazem in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, drug quality control, and impurity profiling. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques employed for this purpose.

### Experimental Workflow: Quantification of N-Desmethyl Diltiazem



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#### General Experimental Workflow for N-Desmethyl Diltiazem Analysis.

A common experimental approach involves the following steps:

- **Sample Preparation:** For biological samples, solid-phase extraction is frequently used to isolate diltiazem and its metabolites.[1]
- **Chromatographic Separation:** Reversed-phase HPLC with a C18 column is typically employed to separate N-Desmethyl diltiazem from the parent drug and other metabolites.
- **Detection:** Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high sensitivity and specificity for the detection and quantification of the analyte.[10]

- Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.[10]

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